

Atto 565 NHS Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Atto 565 NHS ester	
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This technical guide provides an in-depth overview of **Atto 565 NHS ester**, a fluorescent dye widely utilized in biological research and drug development. Addressed to researchers, scientists, and professionals in the field, this document details the dye's spectral properties, experimental protocols for its use, and the fundamental chemical reactions that enable its application in labeling biomolecules.

Core Spectroscopic and Photophysical Properties

Atto 565 is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3] These properties make it a robust tool for a variety of fluorescence-based applications, including high-resolution microscopy.[1][2][3] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines on biomolecules, such as the lysine residues of proteins.[4] [5]

The key quantitative characteristics of **Atto 565 NHS ester** are summarized in the table below for easy reference and comparison.



Property	Value	Reference
Excitation Maximum (\(\lambda\)ex)	562 - 564 nm	[5][6]
Emission Maximum (λem)	589 - 590 nm	[5][6]
Molar Extinction Coefficient (ϵ)	1.2 x 10 ⁵ M ⁻¹ cm ⁻¹	[6]
Fluorescence Quantum Yield (Φ)	90%	[6]
Fluorescence Lifetime (τ)	4.0 ns	[6]

Experimental Protocols: Protein and Antibody Labeling

The following is a detailed methodology for the covalent labeling of proteins and antibodies with **Atto 565 NHS ester**. This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials

- Atto 565 NHS ester
- · Protein or antibody of interest
- Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)[4][7]
- Anhydrous, amine-free DMSO or DMF[6]
- Gel filtration column (e.g., Sephadex G-25)[6][7]
- Phosphate-buffered saline (PBS)

Procedure

Protein Preparation:



- Dissolve the protein or antibody in the amine-free labeling buffer at a concentration of 2-10 mg/mL.[4] Protein concentrations below 2 mg/mL may decrease labeling efficiency.[6]
- If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against an amine-free buffer such as PBS prior to labeling.[4][8]

Dye Preparation:

Immediately before use, prepare a stock solution of Atto 565 NHS ester in anhydrous,
 amine-free DMSO or DMF.[6][8] A typical concentration is 1-10 mg/mL.

Conjugation Reaction:

- The optimal molar ratio of dye to protein for labeling can vary and should be determined empirically. A starting point of a 5:1 to 15:1 molar excess of dye to protein is recommended.[4]
- Add the calculated amount of the Atto 565 NHS ester stock solution to the protein solution while gently stirring.
- Incubate the reaction for 30-60 minutes at room temperature, protected from light.[4][6]
 For some specific Atto dyes, an incubation of up to 18 hours may be recommended for completion.[7][9]

Purification:

- Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25).[6][7]
- Equilibrate the column with PBS.
- Apply the reaction mixture to the column and elute with PBS.
- The first colored band to elute contains the labeled protein, while the second, slower-moving band contains the free dye.[8]
- Collect the fractions containing the labeled protein.



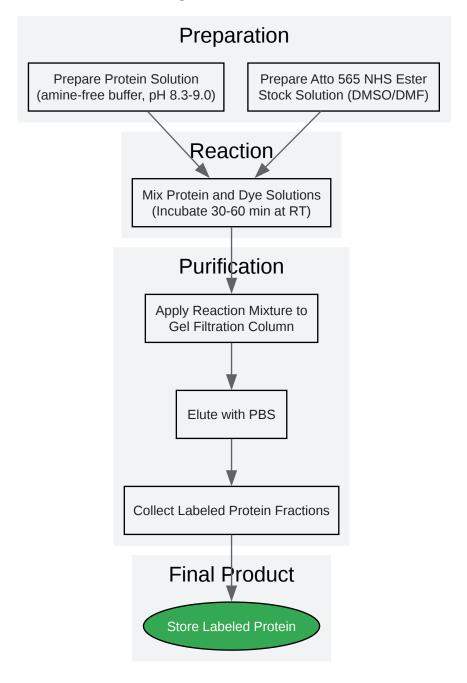
- Characterization (Optional but Recommended):
 - Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated from the absorbance of the dye at its maximum wavelength and the absorbance of the protein at 280 nm.
- Storage:
 - Store the labeled protein under the same conditions as the unlabeled protein, typically at 4°C for short-term storage or at -20°C in aliquots for long-term storage.[10] Protect from light.

Visualizing the Workflow and Chemistry

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for protein labeling and the underlying chemical reaction.



Protein Labeling and Purification Workflow



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Protein Labeling Workflow

The chemical basis for the labeling of proteins with **Atto 565 NHS ester** is the reaction between the N-hydroxysuccinimide ester and a primary amine on the protein, typically the epsilon-amino group of a lysine residue. This reaction forms a stable amide bond.



NHS Ester Amine Reaction

This technical guide serves as a foundational resource for the application of **Atto 565 NHS ester** in research. For more specialized applications such as STED, PALM, dSTORM, and FRET, further optimization of labeling and experimental conditions will be necessary.[3][5][6] Researchers are encouraged to consult the primary literature for detailed protocols related to these advanced imaging techniques.

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- To cite this document: BenchChem. [Atto 565 NHS Ester: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136079#atto-565-nhs-ester-excitation-and-emission-spectra]

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